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Broad-Spectrum HIV-1 Entry Inhibitors at a Glance

The table below summarizes key inhibitors and their documented broad-spectrum activity.

Inhibitor Name Class / Target
Reported Broad-Spectrum
Activity

Key Experimental Evidence

HNG-105 [1] Entry Inhibitor
(gp120)

Shown to be effective across
HIV-1 subtypes A, B, C, D, and

circulating recombinant forms
(CRFs) like CRF07_BC. [1]

Binding affinity (KD) and
inhibition of gp120-sCD4

interaction (IC50) were
measured for multiple clades.

[1]

Suradista
Derivatives
(e.g., ND-4043)
[2]

Entry Inhibitor

(gp120)

Inhibited various primary R5, X4,

and dual-tropic R5X4 HIV-1
isolates. [2]

Activity confirmed in fusion

assays and p24 ELISA-based
replication assays against

multiple virus types. [2]

BMS-663068 /
BMS-626529 [3]

Attachment

Inhibitor
(gp120)

Demonstrated potency against a

broad range of HIV-1 subtypes in
phenotypic assays. [3]

Clinical trial data showing

viral load reduction in
patients; in vitro activity

against diverse subtypes. [3]
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Inhibitor Name Class / Target
Reported Broad-Spectrum
Activity

Key Experimental Evidence

Ibalizumab [3] Post-

Attachment
Inhibitor (CD4)

Potent inhibitor of a wide range of

HIV-1 strains in vitro, regardless
of co-receptor usage. [3]

Phase 1 and 2 clinical trials

showing viral load reduction
in patients; in vitro synergy

studies. [3]

Maraviroc [3] CCR5

Antagonist

Potent inhibition of HIV-1

replication in vitro against
laboratory-adapted and primary

isolates across all clades of
group M HIV-1. [3]

Phase 3 clinical trial data in

treatment-experienced
patients; extensive in vitro

phenotypic testing. [3]

Detailed Experimental Data and Protocols

For a meaningful comparison, it is crucial to understand the quantitative data and the methods used to

generate it.

HNG-105: Binding and Inhibition Across Clades

Research on HNG-105 provides specific quantitative data on its interaction with envelope proteins (gp120)

from different HIV-1 clades. [1]

Table: HNG-105 Binding and Inhibition Profile [1]

HIV-1 Variant (Subtype) Affinity (K_D) IC₅₀ for sCD4-gp120 Interaction

92UG037 (A) 1.9 µM 666.1 nM

93MW959 (C) 39.8 nM 104.6 nM

YU-2 (B) 38.6 nM 187.5 nM

92UG021 (D) 254.0 nM 865.0 nM
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HIV-1 Variant (Subtype) Affinity (K_D) IC₅₀ for sCD4-gp120 Interaction

97CN001 (BC, CRF) 454 nM 441.5 nM

Key Experimental Protocols for HNG-105: [1]

Surface Plasmon Resonance (SPR): Used to measure direct binding affinity (K_D). Recombinant
gp120 proteins from various clades were immobilized on a sensor chip and exposed to different

concentrations of HNG-105 to calculate kinetic parameters.
Pseudovirus Inhibition Assay: A single-round infectivity assay was used. Pseudoviruses

incorporating envelopes from diverse HIV-1 isolates were used to infect cells in the presence of HNG-
105, and infectivity was measured (e.g., via luciferase activity) to determine antiviral efficacy.

Suradista Compounds: Activity Against Multiple Tropisms

The study on novel Suradista compounds characterized their activity against viruses that use different

coreceptors (R5, X4, or both). [2]

Key Experimental Protocols for Suradista Compounds: [2]

Fusion Assay: A recombinant vaccinia virus-based assay was used. Effector cells expressing HIV-1

envelope glycoproteins (from various clades and tropisms) were co-cultured with target cells
expressing CD4 and CXCR4 or CCR5. Inhibition of cell-cell fusion was quantified by measuring β-

galactosidase activity activated upon fusion.
p24 ELISA for Viral Replication: Activated Peripheral Blood Mononuclear Cells (PBMCs) were

infected with different HIV-1 strains in the presence of compounds. Viral replication was monitored by
measuring the p24 Gag protein released into culture supernatants using a sandwich enzyme-linked

immunosorbent assay (ELISA).
Flow Cytometry Competition Assays: To elucidate the mechanism, these assays tested whether

the compounds competed with known antibodies for binding to specific sites on gp120 (like the CD4-
binding site) or the receptors CD4, CCR5, and CXCR4.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for evaluating broad-spectrum HIV-1 entry

inhibitors, integrating key methods from the cited research.
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Mechanism & Binding Studies Functional Antiviral Activity

Start Evaluation of HIV-1 Inhibitor

Express and purify viral components
(e.g., gp120 from multiple clades)

Prepare diverse virus panels
(Primary isolates, pseudoviruses, multiple clades/tropisms)

Surface Plasmon Resonance (SPR)
(Measures direct binding affinity K_D) In vitro antiviral assays

Competition Assays
(e.g., Flow cytometry with antibodies)

Integrated Data Analysis
(Determine breadth and potency)

K_D value

Identifies target site

Cell-Cell Fusion Assay
(Quantifies inhibition of envelope-mediated fusion)

For entry inhibitors

Viral Replication Assay
(e.g., p24 ELISA on PBMCs)

For replication inhibitors

Single-Round Pseudovirus Assay
(Measures infectivity inhibition)

Common for entry

IC₅₀ etc. IC₅₀ etc.

Click to download full resolution via product page

Key Insights for Research and Development

Target Conserved Regions for Breadth: The broadest cross-clade activity, as seen with HNG-105

and the Suradista compounds, often comes from targeting highly conserved regions of the viral entry
machinery, such as the CD4-binding site on gp120. [1] [2] [3]

Use Clinically Relevant Virus Panels: Robust evaluation requires testing against a diverse panel of
viruses, including primary isolates (not just lab-adapted strains) of different subtypes (clades) and

co-receptor tropisms (R5, X4, R5X4). [1] [2]
Combine Biochemical and Cellular Assays: A comprehensive picture is built by combining

biochemical binding data (e.g., from SPR) with functional cellular assays (e.g., fusion, replication,
and pseudovirus infectivity assays). [1] [4] [2]
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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